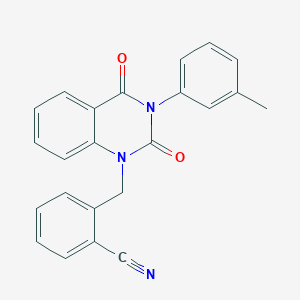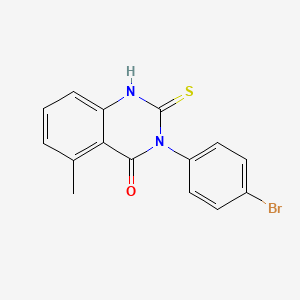
2-((2,4-dioxo-3-(m-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)methyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2,4-dioxo-3-(m-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)methyl)benzonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the quinazoline family of compounds, which have been found to exhibit a wide range of biological activities. In
Aplicaciones Científicas De Investigación
Unique Regioselectivity and Activation Methods
Studies highlight the regioselective alkylation of amines and the use of benzoxazole as a directing group, suggesting potential for targeted synthesis and modifications of complex organic molecules, including quinazolinone derivatives. These methods may be applicable for modifying or synthesizing derivatives of the specified compound for specific scientific purposes (Lahm & Opatz, 2014).
Synthesis of New Derivatives
Research on the synthesis of new pyrazoloquinazolinone and quinazolinone derivatives provides a foundation for understanding how different functional groups and synthetic pathways can be employed to create novel compounds with potential applications in medicinal chemistry and material science (El-Khamry et al., 2006).
Magnetic Field Effects on Chemical Kinetics
Investigations into the effects of magnetic fields on chemical kinetics and related phenomena, including the behavior of free radicals and the recombination rate constants, could provide insights into the physical chemistry aspects of similar compounds. Such studies could explore the potential of magnetic fields in influencing the synthesis or stability of complex organic molecules (Steiner & Ulrich, 1989).
Antimicrobial Activity of Derivatives
Research on the antimicrobial activity of benzo and naphthonitrile derivatives sheds light on the biological applications of such compounds. By examining the structure-activity relationships, researchers can potentially design derivatives of the specified compound with enhanced antimicrobial properties (Fadda et al., 2013).
Luminescence Enhancement in Lanthanide Complexes
Studies on the modulation of near-infrared luminescence in lanthanide complexes through the use of specific ligands provide a pathway for the development of materials with potential applications in imaging, sensing, and light-emitting devices. This research can guide the design of quinazolinone-based ligands for enhancing the optical properties of lanthanide complexes (Shavaleev et al., 2009).
Propiedades
IUPAC Name |
2-[[3-(3-methylphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2/c1-16-7-6-10-19(13-16)26-22(27)20-11-4-5-12-21(20)25(23(26)28)15-18-9-3-2-8-17(18)14-24/h2-13H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYNTPKWDOLMEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-benzyl-6-methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2877604.png)
![Ethyl 5-[1-(fluoromethyl)cyclopropyl]-1,2,4-oxadiazole-3-carboxylate](/img/structure/B2877605.png)

![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2877607.png)






![Tert-butyl 2-amino-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2877620.png)
![N-[1-(2-Methylsulfanylphenyl)propan-2-yl]prop-2-enamide](/img/structure/B2877621.png)